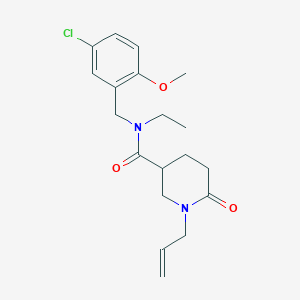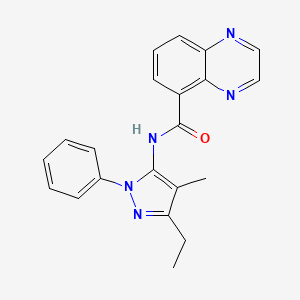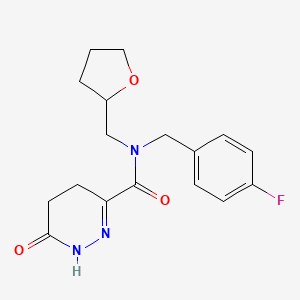![molecular formula C16H21FN2O4 B5900933 ethyl (2S)-2-[[4-(2-fluoro-5-methylanilino)-4-oxobutanoyl]amino]propanoate](/img/structure/B5900933.png)
ethyl (2S)-2-[[4-(2-fluoro-5-methylanilino)-4-oxobutanoyl]amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2S)-2-[[4-(2-fluoro-5-methylanilino)-4-oxobutanoyl]amino]propanoate is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a fluoro-substituted aniline moiety and a propanoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-[[4-(2-fluoro-5-methylanilino)-4-oxobutanoyl]amino]propanoate typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 2-fluoro-5-methylaniline, is reacted with a suitable acylating agent to introduce the 4-oxobutanoyl group.
Amide Bond Formation: The resulting intermediate is then coupled with (2S)-2-amino propanoic acid ethyl ester under appropriate conditions to form the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2S)-2-[[4-(2-fluoro-5-methylanilino)-4-oxobutanoyl]amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl (2S)-2-[[4-(2-fluoro-5-methylanilino)-4-oxobutanoyl]amino]propanoate involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted aniline moiety may play a crucial role in binding to these targets, while the amide bond provides stability to the molecule. The specific pathways involved depend on the biological context in which the compound is studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (2S)-2-[[4-(2-chloro-5-methylanilino)-4-oxobutanoyl]amino]propanoate
- Ethyl (2S)-2-[[4-(2-bromo-5-methylanilino)-4-oxobutanoyl]amino]propanoate
Uniqueness
Ethyl (2S)-2-[[4-(2-fluoro-5-methylanilino)-4-oxobutanoyl]amino]propanoate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound particularly interesting for further research.
Propriétés
IUPAC Name |
ethyl (2S)-2-[[4-(2-fluoro-5-methylanilino)-4-oxobutanoyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O4/c1-4-23-16(22)11(3)18-14(20)7-8-15(21)19-13-9-10(2)5-6-12(13)17/h5-6,9,11H,4,7-8H2,1-3H3,(H,18,20)(H,19,21)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITKOQBVWHHBTD-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)CCC(=O)NC1=C(C=CC(=C1)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)NC(=O)CCC(=O)NC1=C(C=CC(=C1)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{{[5-(4-chloro-2-fluorophenyl)-2-furyl]methyl}[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol](/img/structure/B5900851.png)
![(pyridin-3-ylmethyl){[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}(3-thienylmethyl)amine](/img/structure/B5900854.png)
![methyl (2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B5900858.png)

![5-[3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)propanoyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B5900872.png)
![2-chloro-4-({(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol](/img/structure/B5900884.png)
![2-{1-[1-(spiro[2.4]hept-1-ylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B5900891.png)
![3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}piperidine](/img/structure/B5900903.png)
![4-[(4-isopropylpiperazin-1-yl)carbonyl]-2,8-dimethylquinoline](/img/structure/B5900904.png)


![N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5900946.png)
![(1R,9aR)-1-[(4-phenyl-1H-imidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol](/img/structure/B5900949.png)
![3-[2-({4-[(diethylamino)methyl]-5-ethyl-2-furoyl}amino)ethoxy]benzoic acid](/img/structure/B5900959.png)
